4-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, often starting from basic heterocyclic compounds. For example, a related synthesis involved the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different derivatives, using piperidine in refluxing ethanol, yielding good to excellent yields within a short time (Goli-Garmroodi et al., 2015). Another study reported a three-step synthesis involving nucleophilic aromatic substitution and iodination processes to produce key intermediates like 4-(4-iodo-1H-pyrazol-1-yl)piperidine (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine" has been analyzed through various spectroscopic methods. For instance, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, showing planar benzothiazol and imidazol rings (Yıldırım et al., 2006).
Chemical Reactions and Properties
Reactions involving similar compounds often result in the formation of novel derivatives. For example, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was used in heterocyclization reactions to synthesize pyrazole, thiophene, and coumarin derivatives (Mohareb & Gamaan, 2018). Such reactions highlight the chemical versatility and potential for producing various bioactive compounds.
properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-23-14-10-21-19(23)16-7-12-24(13-8-16)20(26)17-5-3-6-18(15-17)25-11-4-9-22-25/h3-6,9-11,14-16H,2,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYACHGNGNZXUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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